molecular formula C12H20N2O3 B8477858 N-Butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-YL)-2-methylpropanamide CAS No. 57068-66-3

N-Butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-YL)-2-methylpropanamide

Cat. No.: B8477858
CAS No.: 57068-66-3
M. Wt: 240.30 g/mol
InChI Key: QMUQVROTWKQGLZ-UHFFFAOYSA-N
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Description

N-Butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-YL)-2-methylpropanamide is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57068-66-3

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

N-butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C12H20N2O3/c1-5-6-7-14(10(15)8(2)3)12-13-9(4)11(16)17-12/h8,16H,5-7H2,1-4H3

InChI Key

QMUQVROTWKQGLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=C(O1)O)C)C(=O)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-methyl-2(N-butylisobutyramido)oxazole (15 g., 0.067 m.) in dry methylene chloride (100 c.c.) was cooled to 0° C. during the addition of m-chloroperbenzoic acid (16 g., 0.023 m.) over 1 hour. The mixture was then stirred at room temperature for 40 hours. The precipitated m-chlorobenzoic acid was then filtered off and the filtrate evaporated to dryness. The residue was taken in ether (100 c.c.) and stirred with 5% aqueous sodium sulphite solution for1 hour. The organic phase was then separated and washed successively with aqueous sodium carbonate (×2) and water, and then dried and evaporated to give a brown oil, 13.9 g.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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